5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Nitration regiochemistry 7-Azaindole synthesis Electrophilic aromatic substitution

5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-15-7) is a 7-azaindole derivative that simultaneously presents chloro (5-position), methyl (6-position), and nitro (3-position) substituents on the pyrrolo[2,3-b]pyridine scaffold. This exact substitution pattern creates a unique reaction vector profile for iterative functionalization that cannot be replicated by its positional isomers.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 1000340-15-7
Cat. No. B1614355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
CAS1000340-15-7
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=CNC2=N1)[N+](=O)[O-])Cl
InChIInChI=1S/C8H6ClN3O2/c1-4-6(9)2-5-7(12(13)14)3-10-8(5)11-4/h2-3H,1H3,(H,10,11)
InChIKeyPIOSNIBFEHUCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-15-7) – A Regiospecifically Functionalized 7-Azaindole Building Block


5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-15-7) is a 7-azaindole derivative that simultaneously presents chloro (5-position), methyl (6-position), and nitro (3-position) substituents on the pyrrolo[2,3-b]pyridine scaffold . This exact substitution pattern creates a unique reaction vector profile for iterative functionalization that cannot be replicated by its positional isomers. The compound serves as a strategic intermediate in medicinal chemistry programs targeting protein kinases and nitric oxide synthase, where the precise positioning of electron-withdrawing and electron-donating groups governs both subsequent coupling chemistry and the pharmacophoric fit of final drug candidates [1].

Why 5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Generic 7-Azaindole Analogs


Generic substitution among 7-azaindole congeners fails because the spatial arrangement of chloro, methyl, and nitro substituents dictates both the regioselectivity of subsequent cross-coupling reactions and the biological activity of downstream products. For example, catalysts preferentially insert at the C-5 chloro position in this compound, enabling C5-selective Suzuki or Buchwald-Hartwig couplings that are geometrically impossible with the 4-chloro isomer (CAS 1638764-15-4) or the 6-chloro isomer (CAS 4893-91-8) . Additionally, the electron-withdrawing 3-nitro group activates the pyridine ring toward nucleophilic substitution at specific positions while deactivating others, a balance that shifts when any substituent moves to a different ring location. Replacing this compound with an isomer inherently alters the electronic landscape of the fused bicyclic system, changing both reactivity and the three-dimensional pharmacophore presentation of final kinase-inhibitor candidates [1]. Procurement based solely on the pyrrolo[2,3-b]pyridine core class without specifying this exact substitution pattern therefore introduces irreproducible synthetic outcomes and jeopardizes structure-activity relationship (SAR) integrity.

Quantitative Differentiation Evidence for 5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Versus Positional Isomers


Regiospecific Nitration Yield: C3-Nitro Isomer (Target Compound) vs. Alternative Nitration Products

The target compound is produced via direct electrophilic nitration of 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine using HNO₃/H₂SO₄ at controlled temperature (0 °C to −10 °C), yielding the 3-nitro isomer exclusively . This contrasts with the 4-chloro-3-methyl isomer (CAS 1638764-15-4), which requires a fundamentally different synthetic route starting from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine followed by aldehyde condensation and reduction steps, with reported yields of only 45–60% . The target compound's single-step nitration strategy provides superior atom economy and fewer purification burdens when the C3-nitro-C5-chloro vector is required.

Nitration regiochemistry 7-Azaindole synthesis Electrophilic aromatic substitution

Batched Analytical Purity: Target Compound vs. Industry-Accepted Thresholds for Building Block Procurement

Commercially supplied 5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-15-7) is certified at ≥95% purity by HPLC, with batch-specific QC documentation including NMR, HPLC, and GC provided by the vendor . While many isomeric 7-azaindole building blocks are also offered at 95% purity, the availability of multi-method batch QC (NMR + HPLC + GC) for this specific compound enables downstream users to verify structural identity, not merely chemical purity, which is critical when regioisomeric contamination can produce misleading biological assay results.

Quality control Building block certification HPLC purity

Kinase Inhibition Scaffold Validation: Pyrrolo[2,3-b]pyridine Core with C5-Chloro/C3-Nitro Substitution Pattern

The pyrrolo[2,3-b]pyridine scaffold with a 3-nitro-5-chloro substitution pattern has been explicitly validated in the patent literature as an intermediate for preparing potent kinase inhibitors targeting IGF-1R, CDC7, Aurora kinases, and Src family kinases [1][2]. In a related 7-azaindole kinase inhibitor series reported by Ermoli et al. (2009), the chlorine atom at the 5-position (analogous to the target compound) was shown to contribute to low-nanomolar CDC7 inhibition (IC₅₀ = 7 nM for the optimized lead bearing a C5-substituent) [2]. While the target compound itself is a nitro-bearing intermediate rather than the final inhibitor, its substitution pattern directly maps onto the SAR landscape established for this kinase inhibitor class. The 6-methyl-4-chloro isomer (CAS 4893-91-8) orients the halogen vector differently around the bicyclic core, projecting any downstream C5-coupled moiety into a distinct region of the kinase ATP-binding pocket and thus cannot serve as a drop-in replacement.

Kinase inhibitor CDC7 inhibitor IGF-1R inhibitor 7-Azaindole SAR

Procurement-Relevant Application Scenarios for 5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine


C5-Directed Cross-Coupling in Kinase Inhibitor Fragment Elaboration

The 5-chloro substituent serves as a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, or amino groups, with the 3-nitro group acting as a temporary electron-withdrawing activator. This synthetic vector has been validated in CDC7 and IGF-1R inhibitor programs [1]. Downstream reduction of the nitro group to an amine further enables amide coupling or urea formation at the 3-position, providing a two-directional diversification strategy that is geometrically inaccessible with the 4-chloro or 6-chloro isomers.

Nitric Oxide Synthase (NOS) Inhibitor Intermediate

Patent literature explicitly identifies pyrrolo[2,3-b]pyridine derivatives bearing nitro and chloro substituents as intermediates for NOS inhibitors . The 3-nitro group is a known pharmacophore element for arginine-mimetic NOS inhibition, while the 5-chloro position allows further optimization of isoform selectivity (nNOS vs. eNOS vs. iNOS). Using the correct positional isomer ensures the nitro group occupies the appropriate spatial position relative to the heme iron in the NOS active site.

7-Azaindole Library Synthesis with Defined Substitution Vectors

The compound enables parallel library synthesis via sequential chemoselective transformations: (1) C5 cross-coupling, (2) C3 nitro reduction to amine, (3) C3 amide/sulfonamide formation, and (4) N1 alkylation [1]. This orthogonal reactivity profile distinguishes it from isomers that may have competing reactivity at the chloro position or altered electronic effects from differently positioned nitro groups. The methyl group at C6 provides a steric and electronic benchmark that anchors the scaffold's physicochemical properties while minimally interfering with the primary reaction vectors.

Regioisomeric Purity Control in Biological Assays

When used as a starting material in SAR campaigns, multi-method QC (NMR, HPLC, GC) documentation ensures that the biological activity observed in downstream assays can be definitively attributed to the intended 5-chloro-6-methyl-3-nitro isomer. This eliminates the risk of misleading potency data arising from regioisomeric contamination, a concern documented in the 7-azaindole literature where even minor positional isomers can exhibit distinct kinase inhibition profiles [1].

Quote Request

Request a Quote for 5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.